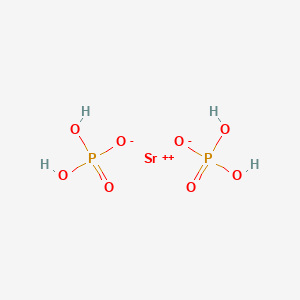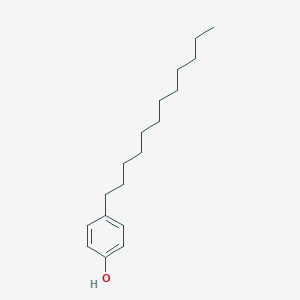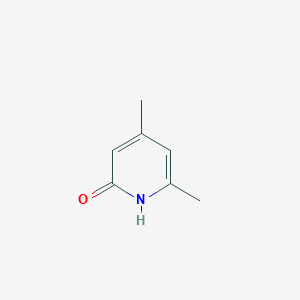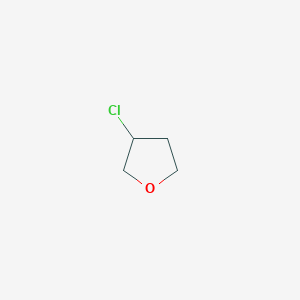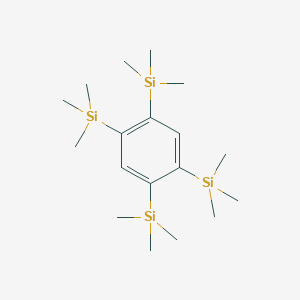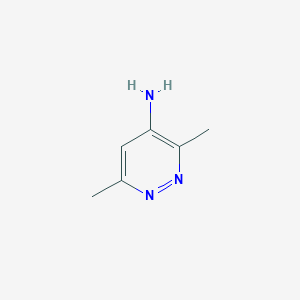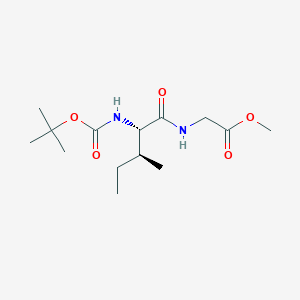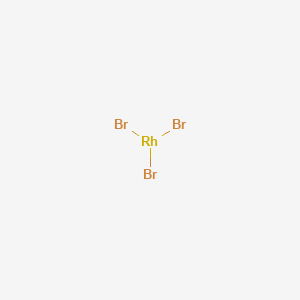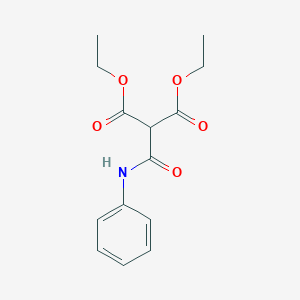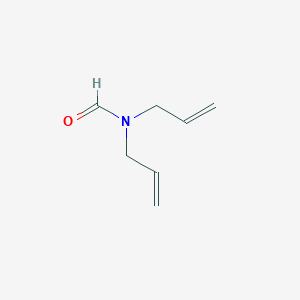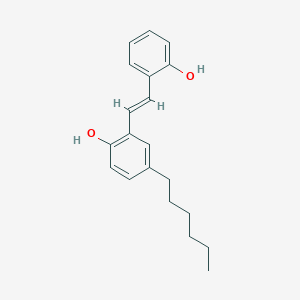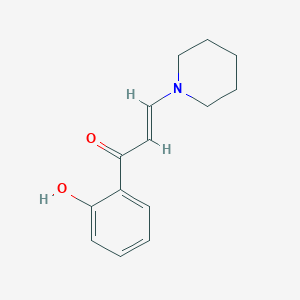
1-(2-Hydroxyphenyl)-3-(piperidino)-2-propene-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-beta-piperidinoacrylophenone typically involves the reaction of piperidine with an appropriate acrylophenone derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Hydroxy-beta-piperidinoacrylophenone may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization or chromatography, is common to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2’-Hydroxy-beta-piperidinoacrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
2’-Hydroxy-beta-piperidinoacrylophenone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2’-Hydroxy-beta-piperidinoacrylophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
2’-Hydroxy-beta-piperidinoacrylophenone can be compared to other similar compounds, such as substituted beta-hydroxyamphetamines. These compounds share structural similarities but differ in their specific functional groups and chemical properties . For example, substituted beta-hydroxyamphetamines include derivatives like phenylpropanolamine and cathine, which have different pharmacological activities and applications compared to 2’-Hydroxy-beta-piperidinoacrylophenone .
List of Similar Compounds
- Phenylpropanolamine
- Cathine
- Ephedrine
- Pseudoephedrine
These compounds are known for their diverse applications in medicine and industry, highlighting the unique properties and potential of 2’-Hydroxy-beta-piperidinoacrylophenone in various fields.
属性
CAS 编号 |
1084-62-4 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
InChI 键 |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
手性 SMILES |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
规范 SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


